molecular formula C37H62N14O14S B1209170 Chitinovorin D CAS No. 96684-37-6

Chitinovorin D

Katalognummer: B1209170
CAS-Nummer: 96684-37-6
Molekulargewicht: 959 g/mol
InChI-Schlüssel: GCPKIYOLMMZEDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chitinovorin D is a member of the chitinovorin family, a group of β-lactam antibiotics produced by Flavobacterium sp. and other Bacteroidetes species . Structurally, it belongs to the 7α-formylaminocephems, characterized by a β-lactam ring fused with a dihydrothiazine ring and an α-aminoadipic acid side chain . Chitinovorin D (compound 79 in some literature) distinguishes itself through its complex substitutions on the dihydrothiazine ring, including two additional N-terminal peptide residues, making it the largest and most structurally elaborate member of its family .

Initial isolation studies in 1985 revealed its weak antimicrobial activity compared to other β-lactams, with minimal inhibitory concentrations (MIC) exceeding 25 mg mL⁻¹ against common bacterial strains .

Eigenschaften

CAS-Nummer

96684-37-6

Molekularformel

C37H62N14O14S

Molekulargewicht

959 g/mol

IUPAC-Name

7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]amino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C37H62N14O14S/c1-17(38)29(58)48-21(7-4-10-44-35(40)41)23(53)12-26(56)47-18(2)30(59)49-22(8-5-11-45-36(42)43)24(54)13-27(57)65-14-19-15-66-34-37(46-16-52,33(64)51(34)28(19)32(62)63)50-25(55)9-3-6-20(39)31(60)61/h16-18,20-24,34,53-54H,3-15,38-39H2,1-2H3,(H,46,52)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,60,61)(H,62,63)(H4,40,41,44)(H4,42,43,45)

InChI-Schlüssel

GCPKIYOLMMZEDT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)O)N

Kanonische SMILES

CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)O)N

Synonyme

chitinovorin D
chitinovorin-D

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparison of Chitinovorins A–D

The chitinovorin family (A–D) shares a core 7α-formylaminocephem scaffold but differs in side-chain modifications (Table 1).

Table 1: Structural and Functional Differences Among Chitinovorins A–D

Compound Substituents on Dihydrothiazine Ring Side Chain Composition MIC (mg mL⁻¹)
Chitinovorin A Hydroxymethyl + guanidine-Ala peptide Guanidine-Ala 25–50
Chitinovorin B Hydroxymethyl + Ala-Ala peptide Ala-Ala 25–50
Chitinovorin C Hydroxymethyl None >50
Chitinovorin D Hydroxymethyl + extended N-terminal peptide chain Two N-terminal residues (unspecified) >50

Key observations:

  • Size and complexity: Chitinovorin D has the largest molecular weight due to its extended peptide chain, whereas Chitinovorin C is the simplest .
  • Bioactivity: Antimicrobial activity inversely correlates with structural complexity. Chitinovorins A and B exhibit marginal activity (MIC 25–50 mg mL⁻¹), while C and D show negligible potency .

Functional Comparison with Other β-Lactams

Unlike clinically used β-lactams (e.g., penicillins, cephalosporins), chitinovorins lack a strong electron-withdrawing group on the β-lactam ring, which may explain their reduced reactivity and antimicrobial efficacy . For example:

  • Cephalosporin C : Features a methoxy group at position 7α, enhancing stability and activity (MIC < 1 µg mL⁻¹ for many pathogens).
  • Chitinovorin D: The 7α-formylamino group and bulky side chain likely hinder target binding (e.g., penicillin-binding proteins) .

Q & A

Q. How can researchers determine the structural identity of Chitinovorin D?

Methodological Answer:

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate the molecular structure. Compare spectral data with existing databases or published studies on similar chitin-derived compounds.
  • Crystallography : For absolute confirmation, employ X-ray crystallography to resolve the 3D configuration. Cross-validate results with computational modeling (e.g., density functional theory) to address potential discrepancies .
  • Comparative Studies : Reference structural data from related compounds (e.g., Chitinovorin analogs) to identify unique functional groups or stereochemical features.

Q. What experimental protocols are recommended for assessing Chitinovorin D’s biological activity?

Methodological Answer:

  • In Vitro Assays : Design dose-response experiments using cell lines relevant to the compound’s purported targets (e.g., antifungal assays for chitin synthase inhibition). Include positive controls (e.g., Nikkomycin Z) and negative controls (solvent-only groups).
  • Data Normalization : Normalize activity metrics (e.g., IC50 values) against baseline cellular viability measurements. Use statistical tools like ANOVA to account for variability .
  • Reproducibility : Predefine acceptance criteria for biological replicates (e.g., ±15% deviation in activity measurements) and document all protocols in supplemental materials for peer review .

Q. How should researchers validate the purity of synthesized or isolated Chitinovorin D?

Methodological Answer:

  • Chromatographic Techniques : Apply high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) to quantify purity. Use gradient elution to separate closely related impurities.
  • Spectral Purity Indices : Calculate purity ratios from NMR spectra (e.g., integration of proton signals) and compare with theoretical values.
  • Reference Standards : Source or synthesize certified reference materials (CRMs) for calibration. Report purity thresholds (e.g., ≥95%) in all publications .

Advanced Research Questions

Q. How can contradictory data on Chitinovorin D’s bioactivity across studies be resolved?

Methodological Answer:

  • Systematic Meta-Analysis : Compile datasets from peer-reviewed studies and apply heterogeneity tests (e.g., I² statistic) to identify outliers. Adjust for variables like solvent polarity, temperature, or cell-line specificity .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions. Use blinded analysis to minimize bias, and publish raw data in open-access repositories for transparency .
  • Mechanistic Profiling : Investigate off-target effects via proteomic or transcriptomic screens. For example, RNA-seq can reveal unintended signaling pathway modulation that may explain divergent results .

Q. What strategies are effective for elucidating Chitinovorin D’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities with putative targets (e.g., chitin synthase). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Gene Knockout Models : Employ CRISPR-Cas9 to delete candidate target genes in model organisms (e.g., Saccharomyces cerevisiae). Measure changes in susceptibility to Chitinovorin D to confirm target relevance .
  • Kinetic Studies : Conduct time-resolved enzymatic assays to determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) .

Q. How can researchers address gaps in the biosynthetic pathway of Chitinovorin D?

Methodological Answer:

  • Isotope-Labeling Experiments : Feed isotopically labeled precursors (e.g., ¹³C-glucose) to producing organisms and track incorporation via MS-based metabolomics.
  • Genomic Mining : Identify biosynthetic gene clusters (BGCs) through whole-genome sequencing. Use antiSMASH or PRISM tools to predict enzymatic steps .
  • Heterologous Expression : Clone candidate BGCs into model hosts (e.g., E. coli or Aspergillus spp.) and monitor Chitinovorin D production under controlled conditions .

Q. What methodologies are suitable for studying Chitinovorin D’s stability under physiological conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to varied pH, temperature, and light conditions. Monitor degradation products via LC-MS and quantify half-life using kinetic models .
  • Bioavailability Assays : Simulate gastrointestinal or serum environments (e.g., simulated gastric fluid) to assess stability. Pair with in vivo pharmacokinetic studies in rodent models .
  • Stability-Indicating Methods : Develop HPLC or capillary electrophoresis (CE) protocols validated per ICH guidelines to distinguish intact compounds from degradants .

Data Presentation and Reporting Standards

Q. How should researchers present conflicting or inconclusive data in publications?

Methodological Answer:

  • Transparent Reporting : Clearly demarcate confirmed results from ambiguous findings in tables or figures. Use footnotes to explain methodological constraints (e.g., instrument detection limits) .
  • Discussion of Limitations : Dedicate a subsection to potential sources of error (e.g., sample degradation, assay interference) and propose follow-up experiments .
  • Supplementary Materials : Archive raw datasets, unprocessed spectra, and failed experiments in repositories like Figshare or Zenodo to enable post-publication analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Chitinovorin D
Reactant of Route 2
Chitinovorin D

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